N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Description
This compound belongs to the class of cyclopenta[b]thiophene carboxamide derivatives, characterized by a fused bicyclic system (cyclopentane-thiophene) linked to a carboxamide group. The structure features a 2-bromoanilino substituent attached via an oxoethyl chain at position 2 of the thiophene ring. The bromine atom at the ortho position of the aniline moiety introduces steric and electronic effects that may enhance binding specificity to biological targets, such as kinases or receptors, while the carboxamide group facilitates hydrogen-bonding interactions.
Properties
Molecular Formula |
C16H15BrN2O2S |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O2S/c17-11-5-1-2-6-12(11)19-15(20)9-18-16(21)14-8-10-4-3-7-13(10)22-14/h1-2,5-6,8H,3-4,7,9H2,(H,18,21)(H,19,20) |
InChI Key |
PSMWDBRGBSTULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Biological Activity
Potential Biological Activities
Preliminary studies indicate that N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide exhibits various biological activities. These may include:
- Antiproliferative effects
- Enzyme inhibition
- Receptor modulation
Antiproliferative Activity
While specific data for this compound is limited, structurally similar compounds have shown promising antiproliferative activities. For instance, cyclohepta[b]thiophene derivatives have demonstrated potent anticancer properties .
Case Study: Compound 17
A related compound, referred to as "Compound 17" in a study on cyclohepta[b]thiophenes, showed significant antiproliferative activity against various cancer cell lines . While this is not the exact compound of interest, it provides insight into the potential of similar structures.
Table 1: Antiproliferative activity of Compound 17 compared to Nocodazole
| Cell Line | Compound 17 GI50 (μM) | Nocodazole GI50 (μM) |
|---|---|---|
| OVACAR-4 | 2.01 | 22.28 |
| OVACAR-5 | 2.27 | 20.75 |
| CAKI-1 | 0.69 | 1.11 |
| T47D | 0.362 | 81.283 |
This data suggests that compounds with similar structural features to this compound may have potent antiproliferative effects .
The biological activity of this compound likely involves interactions with specific cellular targets. Based on studies of similar compounds, potential mechanisms include:
- Cell Cycle Arrest: The compound may induce G2/M phase accumulation, similar to the effects observed with Compound 17 .
- Apoptosis Induction: It may trigger early apoptosis and activate caspases 3, 8, and 9 .
- Tubulin Polymerization Inhibition: The compound might target tubulin polymerization, a mechanism observed in structurally related thiophene derivatives .
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its structural features:
- Cyclopenta[b]thiophene core: This heterocyclic system may contribute to the compound's overall activity and binding properties.
- Bromoaniline moiety: The presence of bromine could enhance the compound's reactivity and influence its biological interactions.
- Carboxamide group: This functional group may facilitate hydrogen bonding with biological targets, potentially affecting the compound's activity.
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are needed:
- In vitro assays: Comprehensive screening against various cell lines and enzyme targets.
- In vivo studies: Animal models to assess efficacy and toxicity.
- Molecular docking: Computational studies to predict potential binding sites and interactions.
- Structure-activity relationship (SAR) studies: Synthesis and testing of structural analogs to optimize activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related cyclopenta[b]thiophene carboxamide derivatives, focusing on their substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Cyclopenta[b]Thiophene Carboxamide Derivatives
Key Observations:
Biological Activity: Compounds 24 and 25 (from ) demonstrate potent antiproliferative activity against MCF7 cells (IC₅₀ < 40 nM), attributed to tyrosine kinase inhibition via ATP-binding site competition. The target compound’s bromoanilino group may confer similar activity, but experimental validation is required.
Solubility Modifiers: Compound 24’s sodium sulfamoyl group improves aqueous solubility, whereas the target compound’s bromoanilino substituent likely increases lipophilicity, affecting bioavailability.
Structural Flexibility : The dihedral angles between aromatic rings (e.g., 8.5–15.4° in ’s compound) influence molecular conformation and target interactions. The oxoethyl chain in the target compound may provide conformational flexibility for optimal binding.
Mechanistic Insights: Tyrosine kinase inhibition is a common proposed mechanism for cyclopenta[b]thiophene derivatives. However, substituent variations (e.g., sulfamoyl vs. bromoanilino) could alter selectivity for kinase isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
